molecular formula C17H17N7 B12243342 5-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile

5-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B12243342
M. Wt: 319.4 g/mol
InChI Key: BKNYQKYYDGTEOG-UHFFFAOYSA-N
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Description

5-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is a complex organic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-b]pyridazine moiety, which is fused with a piperazine ring and a pyridine-2-carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperazine and pyridine-2-carbonitrile groups. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

5-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may influence signaling pathways involved in cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of an imidazo[1,2-b]pyridazine core with a piperazine and pyridine-2-carbonitrile group sets it apart from other similar compounds.

Properties

Molecular Formula

C17H17N7

Molecular Weight

319.4 g/mol

IUPAC Name

5-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C17H17N7/c1-13-12-24-16(20-13)4-5-17(21-24)23-8-6-22(7-9-23)15-3-2-14(10-18)19-11-15/h2-5,11-12H,6-9H2,1H3

InChI Key

BKNYQKYYDGTEOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=CN=C(C=C4)C#N

Origin of Product

United States

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